6-Methyl-2-(trifluoromethyl)chromen-4-one
CAS No.: 579-00-0
Cat. No.: VC21424217
Molecular Formula: C11H7F3O2
Molecular Weight: 228.17g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 579-00-0 |
---|---|
Molecular Formula | C11H7F3O2 |
Molecular Weight | 228.17g/mol |
IUPAC Name | 6-methyl-2-(trifluoromethyl)chromen-4-one |
Standard InChI | InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3 |
Standard InChI Key | WYMTYLOCOXMWIO-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
6-Methyl-2-(trifluoromethyl)chromen-4-one has the molecular formula C11H7F3O2, with a theoretical molecular weight that would be approximately 228.17 g/mol. The compound features a planar chromone core with two key substituents: a trifluoromethyl group at position 2 and a methyl group at position 6. By comparison, the related compound 2-hydroxy-6-methyl-2-trifluoromethylchroman-4-one has a molecular weight of 246.18 g/mol and molecular formula C11H9F3O3, reflecting its additional hydroxyl group and higher saturation state .
Synthetic Approaches
Key Reaction Conditions
Based on similar synthetic approaches, the reaction conditions might involve palladium catalysis in the presence of specialized ligands. For instance, the synthesis of 2-aryl-4H-thiochromen-4-ones utilized Pd(OAc)2 (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)2 (0.2 equiv) in DMF at 80°C for 6 hours . These conditions might require modification for incorporating a trifluoromethyl group instead of an aryl group, possibly through trifluoromethylation reagents or starting materials already containing the trifluoromethyl moiety.
Reagent/Condition | Role | Typical Quantity |
---|---|---|
Palladium Catalyst | Facilitates coupling | 0.1-0.4 equiv |
Phosphine Ligand | Stabilizes catalyst | 0.1 equiv |
Lewis Acid | Activates electrophile | 0.2 equiv |
Solvent (e.g., DMF) | Reaction medium | 3.0 mL per 0.5 mmol |
Temperature | Promotes reaction | 80°C |
Reaction Time | Ensures completion | 6 hours |
Spectroscopic Characteristics
Other Spectroscopic Methods
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 228, with characteristic fragmentation patterns. The trifluoromethyl group would likely produce distinctive isotope patterns due to the presence of fluorine atoms. Infrared spectroscopy would reveal characteristic absorption bands, including the C=O stretching vibration of the ketone group (typically around 1650-1700 cm-1) and signals associated with the aromatic ring system.
Comparison with Related Compounds
Structural Comparison with 2-Hydroxy-6-methyl-2-trifluoromethylchroman-4-one
A detailed comparison between 6-methyl-2-(trifluoromethyl)chromen-4-one and 2-hydroxy-6-methyl-2-trifluoromethylchroman-4-one reveals several important differences. The latter compound contains an additional hydroxyl group at the C-2 position and has a reduced (saturated) bond between C-2 and C-3, making it a chroman rather than a chromen derivative . These structural differences would significantly affect the reactivity, conformation, and biological properties of these compounds.
Feature | 6-Methyl-2-(trifluoromethyl)chromen-4-one | 2-Hydroxy-6-methyl-2-trifluoromethylchroman-4-one |
---|---|---|
Molecular Formula | C11H7F3O2 | C11H9F3O3 |
Molecular Weight | ~228.17 g/mol | 246.18 g/mol |
Ring System | Unsaturated (chromen) | Saturated (chroman) |
C-2 Position | CF3 group | CF3 and OH groups |
C-2—C-3 Bond | Double bond | Single bond |
Planarity | More planar structure | Less planar, more flexible |
Comparison with Thiochromen-4-one Derivatives
The search results also provide information about thiochromen-4-one derivatives, which differ from our target compound by having a sulfur atom instead of an oxygen in the heterocyclic ring . The synthetic methods used for these sulfur analogs might be adaptable for synthesizing 6-methyl-2-(trifluoromethyl)chromen-4-one, although modifications would be necessary to accommodate the different electronic properties of the oxygen-containing heterocycle and to introduce the trifluoromethyl group.
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